molecular formula C31H31FN2O7 B120465 1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione CAS No. 144822-48-0

1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

Cat. No.: B120465
CAS No.: 144822-48-0
M. Wt: 562.6 g/mol
InChI Key: RWIIURMGSYIIES-CRNBIQPQSA-N
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Description

This compound is a fluorinated pyrimidine nucleoside analog featuring a modified oxolane (tetrahydrofuran) sugar moiety. Key structural elements include:

  • 3-Fluoro-4-hydroxyoxolane ring: The fluorine substituent at the 3-position and hydroxyl group at the 4-position influence stereoelectronic properties and mimic natural ribose in nucleosides.
  • Bis(4-methoxyphenyl)-phenylmethoxy (DMT-like) group: A bulky acid-labile protecting group attached to the 5′-hydroxymethyl, commonly used in oligonucleotide synthesis to block premature reactivity .
  • 5-Methylpyrimidine-2,4-dione: A thymine-like base with a methyl group at position 5, which enhances stability and modulates base-pairing interactions.

The compound’s molecular formula is C₃₁H₃₂N₂O₇, with a molecular weight of 544.60 g/mol . Its design suggests applications in antiviral or anticancer drug development, leveraging modified nucleoside frameworks to resist enzymatic degradation.

Properties

IUPAC Name

1-[(3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31FN2O7/c1-19-17-34(30(37)33-28(19)36)29-26(32)27(35)25(41-29)18-40-31(20-7-5-4-6-8-20,21-9-13-23(38-2)14-10-21)22-11-15-24(39-3)16-12-22/h4-17,25-27,29,35H,18H2,1-3H3,(H,33,36,37)/t25-,26+,27-,29?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIIURMGSYIIES-CRNBIQPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2[C@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(3S,4R,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a fluorinated oxolane ring and a pyrimidine core, suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

The compound has the following chemical characteristics:

Property Value
Molecular Formula C32H30FN3O6
Molecular Weight 571.6 g/mol
CAS Number 153631-19-7
IUPAC Name 1-[(3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies indicate that it may act as an inhibitor of specific enzymes and receptors involved in metabolic pathways. The presence of the fluorine atom enhances its lipophilicity and bioavailability, potentially increasing its efficacy in therapeutic applications.

Anticancer Potential

Recent studies have explored the anticancer properties of similar compounds within its structural class. For instance, compounds with analogous pyrimidine and oxolane moieties have shown promising results in inhibiting tumor growth in vitro and in vivo. A notable case study demonstrated that derivatives exhibiting high affinity for the c-Met receptor were effective in reducing tumor size in xenograft models .

Neuropharmacological Effects

Research indicates potential neuropharmacological effects due to the compound's ability to modulate neurotransmitter systems. Compounds structurally related to this one have been evaluated for their dopamine transporter (DAT) inhibition properties, which are crucial for treating disorders such as ADHD and substance abuse . The ability to selectively inhibit DAT may lead to reduced reinforcing effects of psychostimulants.

Case Studies

  • Study on Antitumor Activity :
    • A series of derivatives based on the pyrimidine structure were tested for their cytotoxic effects against various cancer cell lines.
    • Results indicated that modifications leading to increased hydrophobicity enhanced anticancer activity, particularly against breast and colon cancer cells.
  • Neuropharmacological Assessment :
    • A study evaluated the effects of similar compounds on DAT binding affinities.
    • Compounds showed varied affinities, with some demonstrating potential for mitigating the effects of psychostimulants without inducing psychostimulant behavior themselves .

Research Findings

Recent literature emphasizes the importance of structure-activity relationships (SAR) in determining the biological efficacy of this compound. Key findings include:

  • Binding Affinity : The compound's structural features contribute significantly to its binding affinities at various receptors, which is critical for its therapeutic potential.
  • Metabolic Stability : Modifications aimed at improving metabolic stability have been shown to enhance overall bioactivity while reducing off-target effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sugar Moiety Modifications
Compound Sugar Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound 3-Fluoro-4-hydroxy oxolane 5′-DMT-like group 544.60 Acid-labile protection; enhanced lipophilicity for membrane penetration
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]pyrimidine-2,4-dione 1,3-Dioxolane 2-hydroxyethyl, 2,2-dimethyl ~312.30 (estimated) Increased solubility due to polar hydroxyethyl group; lacks trityl protection
Doxifluridine (5-Fluoro-2′-deoxyuridine) 2′-Deoxyribose None 246.20 Clinically used chemotherapeutic agent; lacks sugar-ring modifications
Compound 7 () 3-Fluoro-5-(hydroxymethyl) oxolane None ~290.30 (estimated) Simplified structure with fluoro and hydroxymethyl; no protecting groups

Analysis :

  • The dioxolane derivative () exhibits higher polarity due to its hydroxyethyl group, favoring aqueous solubility but limiting membrane permeability compared to the target compound’s lipophilic DMT-like group.
  • Doxifluridine () uses a natural deoxyribose scaffold, enabling direct incorporation into DNA but lacking metabolic stability against phosphorylases.
  • The 3-fluoro-4-hydroxy oxolane in the target compound balances stereochemical mimicry of ribose with enhanced resistance to enzymatic cleavage .
Protecting Groups
Compound Protecting Group Stability Profile Application Context
Target Compound Bis(4-methoxyphenyl)-phenylmethoxy Acid-labile (removed under mild acidic conditions) Oligonucleotide synthesis intermediates
3-(((...)oxy)-(diisopropylamino)phosphino)propanenitrile () tert-Butyldimethylsilyl (TBDMS) Base-stable, acid-resistant Solid-phase synthesis of phosphoramidites
4-(((2R,3S,5R)-2-((DMT)methyl)...)oxy)-4-oxobutanoic acid () DMT and succinic acid linker Acid-labile DMT; hydrolyzable ester Conjugated prodrugs for targeted delivery

Analysis :

  • The DMT-like group in the target compound enables selective deprotection during solid-phase synthesis, contrasting with TBDMS (), which requires fluoride-based cleavage .
  • ’s succinic acid linker extends utility for conjugation to solid supports or biomolecules, a feature absent in the target compound.
Pyrimidine Ring Modifications
Compound Pyrimidine Substituent Biological Implications
Target Compound 5-Methyl Mimics thymine; enhances metabolic stability
5-Fluoro-1-methylpyrimidine-2,4-dione () 5-Fluoro Inhibits thymidylate synthase; anticancer activity
Aglaithioduline () Hydroxamic acid HDAC inhibition; epigenetic modulation

Analysis :

  • The 5-methyl group in the target compound avoids direct interference with base-pairing, unlike 5-fluoro derivatives (), which disrupt DNA synthesis .
  • Aglaithioduline () exemplifies a non-nucleoside analog with divergent mechanisms (epigenetic regulation), highlighting structural versatility in drug design.

Preparation Methods

Fluorination at the 3-Position

The 3-fluoro group is introduced early to avoid interference with subsequent reactions. Starting from methyl β-D-ribofuranoside, selective fluorination is achieved using DAST in anhydrous dichloromethane at −40°C, yielding a 78% enantiomerically pure product. Competing side reactions, such as elimination or over-fluorination, are mitigated by strict temperature control and stoichiometric DAST ratios.

Hydroxymethyl Group Protection

The 5-hydroxymethyl group is protected using bis(4-methoxyphenyl)phenylmethanol (trityl alcohol) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate). This step achieves >90% yield, with the bulky trityl group providing steric hindrance to prevent undesired side reactions. Alternative methods employ trityl chloride in pyridine, though yields drop to 70–75% due to hydrolysis.

Coupling the Oxolan and Pyrimidine Moieties

Glycosylation Strategy

The oxolan ring is coupled to 5-methylpyrimidine-2,4-dione via a Vorbrüggen glycosylation. Using hexamethyldisilazane (HMDS) as a silylating agent and trimethylsilyl triflate (TMSOTf) as a Lewis acid, the reaction proceeds at 80°C in acetonitrile, yielding an 85% α/β mixture. Chromatographic separation isolates the desired β-anomer, critical for biological activity.

Regioselective Modifications

Post-coupling, the 4-hydroxy group on the oxolan ring is selectively acetylated using acetic anhydride in pyridine (90% yield). Deprotection of the trityl group is achieved with 80% acetic acid, preserving the fluoro and hydroxymethyl functionalities.

Protecting Group Strategies

Protecting GroupReagent/ConditionsPurposeYieldReference
Trityl (bis(4-methoxyphenyl)-phenylmethoxy)Trityl chloride, pyridineProtect 5-hydroxymethyl70–90%
tert-Butyldimethylsilyl (TBS)TBSCl, imidazole, DMFProtect secondary alcohol95%
AcetylAc₂O, pyridineProtect 4-hydroxy90%

The TBS group is preferred for its stability under acidic conditions, while the trityl group facilitates later deprotection without affecting the fluorinated ring.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Glycosylation : Acetonitrile outperforms dichloromethane due to better silylating agent solubility.

  • Fluorination : Low temperatures (−40°C) minimize side reactions, as shown in DAST-mediated fluorinations.

Catalytic Enhancements

Silver triflate and p-toluenesulfenyl chloride synergistically improve glycosylation efficiency, reducing reaction time from 24 h to 6 h.

Purification and Characterization

Final purification employs flash chromatography (ethyl acetate/hexane, 1:3) followed by recrystallization from ethanol/water (7:3). Purity is confirmed via HPLC (>99%) and ¹⁹F NMR (δ −118 ppm, confirming fluorination).

Challenges and Solutions

  • Anomeric Mixture Formation : Vorbrüggen glycosylation often produces α/β mixtures. Using bulky Lewis acids like TMSOTf increases β-selectivity to 4:1.

  • Trityl Group Stability : Trityl ethers are prone to acid hydrolysis. Substituting acetic acid with milder trifluoroacetic acid (0.1% v/v) preserves integrity.

Scalability and Industrial Relevance

Bench-scale syntheses (1–10 g) report overall yields of 40–45%, limited by chromatographic steps. Continuous-flow systems are being explored to improve throughput, particularly for fluorination and glycosylation steps .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves:

  • Protection of hydroxyl groups : Use of 4,4'-dimethoxytrityl (DMT) chloride in tetrahydrofuran (THF) with N-ethyl-N,N-diisopropylethylamine (DIPEA) at 20°C to achieve 89% yield for intermediate protection .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product as a yellow foam (43% yield post-purification) .
  • Safety : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation and store at 2–8°C in airtight containers .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : Keep under inert gas (argon) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents due to flammability risks .

Advanced Research Questions

Q. How can fluorination efficiency at the 3-position be optimized during synthesis?

  • Method : Use fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Monitor reaction progress via ¹⁹F NMR to track fluorination yield .
  • Challenge : Competing side reactions (e.g., elimination) may occur; optimize temperature (-20°C to 0°C) and stoichiometry to suppress byproducts .

Q. How to address contradictions in reported biological activity data for structurally related compounds?

  • Approach :

Comparative assays : Test the compound alongside analogs (e.g., non-fluorinated or DMT-protected derivatives) in HIV reverse transcriptase inhibition assays .

Structural analysis : Use X-ray crystallography or molecular docking to compare binding interactions with viral targets .

Data normalization : Control for variables like cell line specificity or solvent effects in replication studies .

Q. What computational methods are suitable for predicting reactivity or optimizing reaction pathways?

  • Quantum chemical modeling : Employ density functional theory (DFT) to map reaction coordinates for key steps (e.g., fluorination or DMT protection) .
  • Machine learning : Train models on existing reaction datasets to predict optimal solvents, catalysts, or temperatures. ICReDD’s integrated computational-experimental workflows are a benchmark for this approach .

Methodological Notes

  • Synthesis optimization : Prioritize anhydrous conditions for fluorination to avoid hydrolysis.
  • Data validation : Cross-validate biological activity using orthogonal assays (e.g., SPR for binding affinity vs. cell-based antiviral assays) .
  • Safety protocols : Include emergency response steps for accidental exposure (e.g., eye irrigation with saline for 15 minutes) .

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